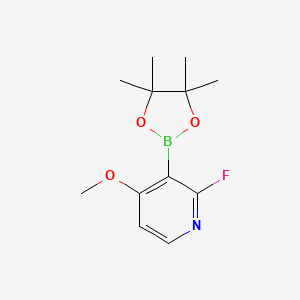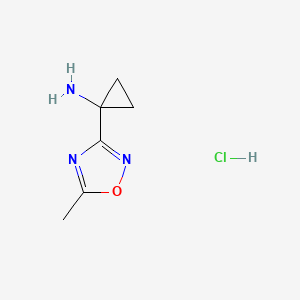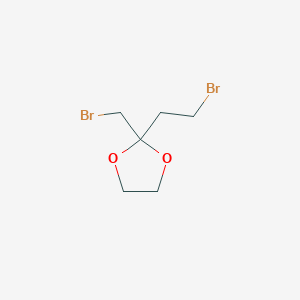
2-(2-Bromoethyl)-2-(bromomethyl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromoethyl)-2-(bromomethyl)-1,3-dioxolane: is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at adjacent positions. This particular compound is characterized by the presence of two bromine atoms attached to the ethyl and methyl groups, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-2-(bromomethyl)-1,3-dioxolane typically involves the bromination of 2-ethyl-2-methyl-1,3-dioxolane. The reaction is carried out using bromine (Br₂) in the presence of a suitable solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction conditions usually include:
Temperature: Room temperature to 50°C
Reaction Time: Several hours to ensure complete bromination
Catalyst: Sometimes a radical initiator like azobisisobutyronitrile (AIBN) is used to facilitate the reaction
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves:
Continuous Addition: Bromine is continuously added to the reaction mixture
Temperature Control: Maintaining a consistent temperature throughout the reaction
Purification: The product is purified using distillation or recrystallization techniques
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromoethyl)-2-(bromomethyl)-1,3-dioxolane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (RNH₂).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The compound can be oxidized to form corresponding dioxolane derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar solvents like water or ethanol.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Major Products
Nucleophilic Substitution: Formation of substituted dioxolanes with functional groups like alcohols, nitriles, or amines.
Elimination Reactions: Formation of alkenes with a dioxolane ring.
Oxidation: Formation of dioxolane derivatives with carbonyl or carboxyl groups.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromoethyl)-2-(bromomethyl)-1,3-dioxolane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science: Used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential use in biochemical assays.
Wirkmechanismus
The mechanism of action of 2-(2-Bromoethyl)-2-(bromomethyl)-1,3-dioxolane involves its reactivity towards nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Chloroethyl)-2-(chloromethyl)-1,3-dioxolane
- 2-(2-Iodoethyl)-2-(iodomethyl)-1,3-dioxolane
- 2-(2-Fluoroethyl)-2-(fluoromethyl)-1,3-dioxolane
Uniqueness
2-(2-Bromoethyl)-2-(bromomethyl)-1,3-dioxolane is unique due to the presence of bromine atoms, which impart distinct reactivity compared to its chloro, iodo, and fluoro counterparts. Bromine atoms are larger and more polarizable, making the compound more reactive in nucleophilic substitution and elimination reactions. This unique reactivity makes it a valuable intermediate in organic synthesis and other scientific applications.
Eigenschaften
Molekularformel |
C6H10Br2O2 |
|---|---|
Molekulargewicht |
273.95 g/mol |
IUPAC-Name |
2-(2-bromoethyl)-2-(bromomethyl)-1,3-dioxolane |
InChI |
InChI=1S/C6H10Br2O2/c7-2-1-6(5-8)9-3-4-10-6/h1-5H2 |
InChI-Schlüssel |
UGDSOGSOKNHBKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)(CCBr)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-Bromo-2-(trifluoromethyl)phenoxy] (tert-butyl)dimethylsilane](/img/structure/B13463042.png)
![6-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid](/img/structure/B13463045.png)
![2-{4-[Imino(methyl)oxo-lambda6-sulfanyl]phenyl}acetic acid hydrochloride](/img/structure/B13463051.png)
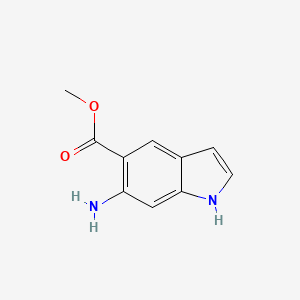
![1H,4H,6H,7H-thiopyrano[3,4-d]imidazol-2-amine, trifluoroacetic acid](/img/structure/B13463063.png)
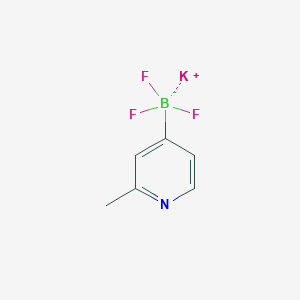
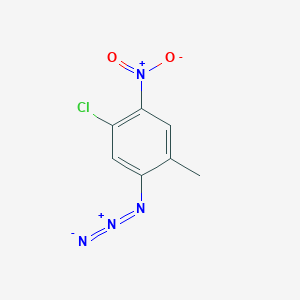
![tert-butyl N-{7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}carbamate](/img/structure/B13463077.png)
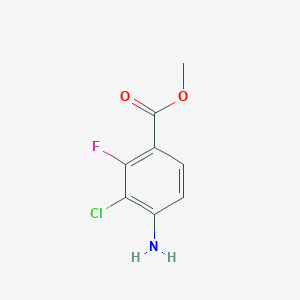

![3-Iodo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B13463102.png)
